![molecular formula C20H22N2O3S B2458827 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide CAS No. 900004-94-6](/img/structure/B2458827.png)
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide
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Overview
Description
Synthesis Analysis
While specific synthesis details for N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide were not found, a related compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Antioxidant Activity
The compound has been found to have significant antioxidant properties . It was tested for its ability to interact with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl radical) as well as with the water-soluble azo compound AAPH (2,2′-azobis (2-amidinopropane) dihydrochloride) . The compound showed high interaction with DPPH, indicating its potential as an antioxidant .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory activity . It was tested for its ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory response . One of the derivatives of the compound was found to be a potent LOX inhibitor .
Antibacterial Activity
The compound has been synthesized and evaluated for its antibacterial properties . Some derivatives of the compound showed promising activity against Staphylococcus aureus, a common cause of bacterial infections .
Inhibition of Lipid Peroxidation
The compound has been found to inhibit lipid peroxidation . Lipid peroxidation is a process that can lead to cell damage, and inhibitors of this process can have therapeutic potential .
Synthesis of Novel Derivatives
The compound has been used as a starting point for the synthesis of novel derivatives with potential biological activity . These derivatives were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .
ADMET Calculation
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations have been performed on the compound and its derivatives . These calculations provide important information about the pharmacokinetic profile of the compound, which is crucial in drug development .
Mechanism of Action
Target of Action
The primary targets of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide are currently unknown. The compound belongs to the benzothiazole class of molecules , which are known to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-diabetic effects . .
Mode of Action
Benzothiazoles, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Given the broad range of activities exhibited by benzothiazoles , it is likely that this compound affects multiple pathways
Result of Action
As a benzothiazole derivative, it may share some of the biological activities common to this class of compounds, such as anti-cancer , anti-bacterial , anti-tuberculosis , and anti-diabetic effects . .
properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-8-17(23)22(13-14-9-6-5-7-10-14)20-21-18-15(24-2)11-12-16(25-3)19(18)26-20/h5-7,9-12H,4,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBKIGSQEMVINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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